molecular formula C7H12ClNO2 B12273442 (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B12273442
M. Wt: 177.63 g/mol
InChI Key: TZJVXDMBAOKAAQ-PACXSXMQSA-N
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Description

(1S,4R)-2-azabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where different substituents can be introduced to the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups to the bicyclic structure.

Scientific Research Applications

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-azabicyclo[221]heptane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1

InChI Key

TZJVXDMBAOKAAQ-PACXSXMQSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1CN2)C(=O)O.Cl

Canonical SMILES

C1CC2(CC1CN2)C(=O)O.Cl

Origin of Product

United States

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